3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene
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Overview
Description
“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, thiophene derivatives are explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. In materials science, its electronic properties are harnessed for applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2,5-Dimethylthiophene: A simple derivative with two methyl groups.
3,4-Ethylenedioxythiophene (EDOT): A widely used thiophene derivative in conductive polymers.
Uniqueness
“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is unique due to its specific substitution pattern, which may impart distinct electronic and chemical properties compared to other thiophene derivatives.
Properties
CAS No. |
116159-97-8 |
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Molecular Formula |
C15H14S3 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C15H14S3/c1-9-6-12(17-8-9)15-11(3)7-13(18-15)14-10(2)4-5-16-14/h4-8H,1-3H3 |
InChI Key |
SOKNMKYBMHYZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=C(S2)C3=CC(=CS3)C)C |
Origin of Product |
United States |
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